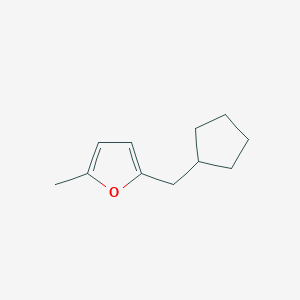
2-(Cyclopentylmethyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethyl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethyl)-5-methylfuran can be achieved through several methods:
Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol to form cyclopentylmethyl ether, which is then subjected to further reactions to introduce the furan ring.
Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted furans, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
2-(Cyclopentylmethyl)-5-methylfuran has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl Methyl Ether: Similar in structure but lacks the furan ring, making it less reactive in certain chemical processes.
2-Methyltetrahydrofuran: Another furan derivative with different substituents, leading to variations in chemical properties and applications.
Uniqueness
2-(Cyclopentylmethyl)-5-methylfuran stands out due to its unique combination of a cyclopentylmethyl group and a methyl group attached to the furan ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
89225-15-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-9-6-7-11(12-9)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
GUMVMCPGYDZDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


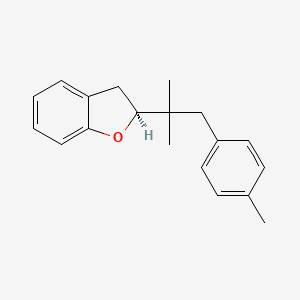

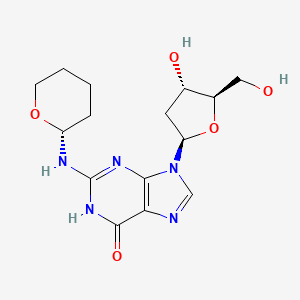
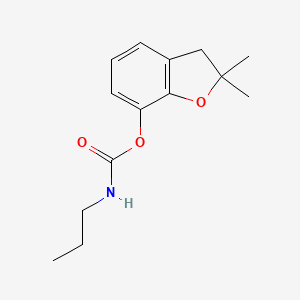
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)

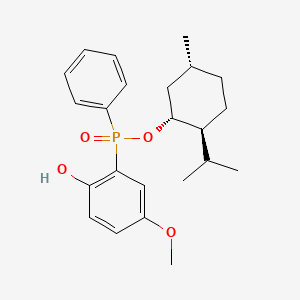
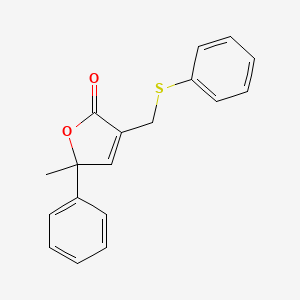


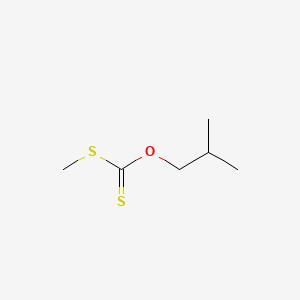
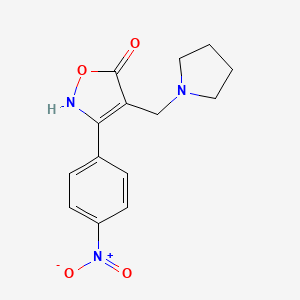
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
